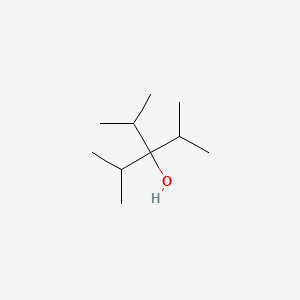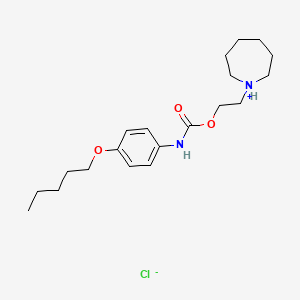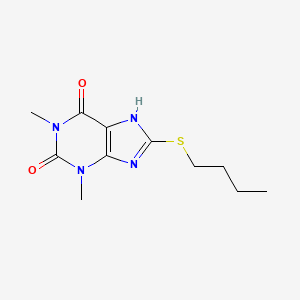
Theophylline, 8-butylthio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Theophylline, 8-butylthio- is a derivative of theophylline, a methylxanthine drug commonly used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline, 8-butylthio- is characterized by the addition of a butylthio group at the 8th position of theophylline’s molecular structure. This modification can potentially alter its pharmacological properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-butylthio- typically involves the introduction of a butylthio group to theophylline. One common method is the nucleophilic substitution reaction where theophylline is reacted with butylthiol in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of Theophylline, 8-butylthio- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Theophylline, 8-butylthio- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the butylthio group to a butyl group.
Substitution: The butylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The corresponding butyl derivative.
Substitution: Various substituted theophylline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Theophylline, 8-butylthio- has several scientific research applications:
Chemistry: Used as a model compound to study the effects of thioether groups on the chemical properties of xanthines.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in respiratory diseases and other conditions.
Industry: Used in the development of new pharmaceuticals and chemical intermediates.
Mecanismo De Acción
The mechanism of action of Theophylline, 8-butylthio- is similar to that of theophylline. It primarily acts as a phosphodiesterase inhibitor, leading to an increase in cyclic AMP levels. This results in the relaxation of bronchial smooth muscle and bronchodilation. Additionally, it may block adenosine receptors, contributing to its anti-inflammatory and bronchodilatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Theophylline: The parent compound, used to treat asthma and COPD.
Caffeine: Another methylxanthine with stimulant effects.
Theobromine: A methylxanthine found in chocolate with mild stimulant effects.
Uniqueness
Theophylline, 8-butylthio- is unique due to the presence of the butylthio group, which can alter its pharmacokinetic and pharmacodynamic properties. This modification may enhance its therapeutic effects or reduce side effects compared to theophylline.
Propiedades
Número CAS |
74039-66-0 |
|---|---|
Fórmula molecular |
C11H16N4O2S |
Peso molecular |
268.34 g/mol |
Nombre IUPAC |
8-butylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C11H16N4O2S/c1-4-5-6-18-10-12-7-8(13-10)14(2)11(17)15(3)9(7)16/h4-6H2,1-3H3,(H,12,13) |
Clave InChI |
WVXHRPNRQMJLPT-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2Z)-2-[(E)-3-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B13754461.png)
![N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B13754467.png)
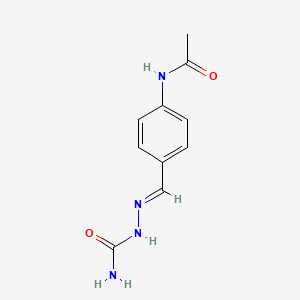
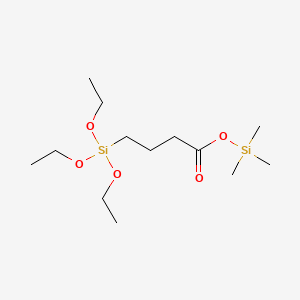

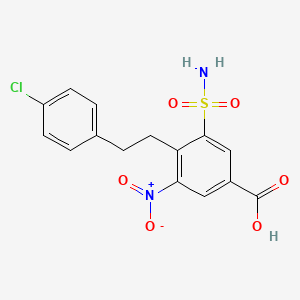

![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754498.png)
![2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane](/img/structure/B13754505.png)


